molecular formula C10H9NO B077457 4-Methoxycinnamonitrile CAS No. 14482-11-2

4-Methoxycinnamonitrile

Cat. No.: B077457
CAS No.: 14482-11-2
M. Wt: 159.18 g/mol
InChI Key: CNBCNHHPIBKYBO-NSCUHMNNSA-N
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Description

4-Methoxycinnamonitrile is an organic compound with the molecular formula C({10})H({9})NO. It is characterized by the presence of a methoxy group (-OCH(_3)) attached to the benzene ring of a cinnamyl nitrile structure. This compound is known for its applications in various fields, including organic synthesis and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxycinnamonitrile can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base, such as piperidine, to form the corresponding 4-methoxycinnamic acid. This intermediate is then dehydrated using a dehydrating agent like phosphorus oxychloride (POCl(_3)) to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts and controlled temperature and pressure conditions to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxycinnamonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methoxycinnamic acid using oxidizing agents like potassium permanganate (KMnO(_4)).

    Reduction: Reduction of this compound can yield 4-methoxyphenylpropanenitrile using reducing agents such as lithium aluminum hydride (LiAlH(_4)).

    Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO(_4)), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH(_4)), anhydrous conditions.

    Substitution: Electrophiles like bromine (Br(_2)), iron(III) bromide (FeBr(_3)) as a catalyst.

Major Products:

    Oxidation: 4-Methoxycinnamic acid.

    Reduction: 4-Methoxyphenylpropanenitrile.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Methoxycinnamonitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Research is ongoing into its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is utilized in the fragrance industry for its pleasant aroma and as a precursor in the synthesis of flavoring agents.

Mechanism of Action

The mechanism by which 4-methoxycinnamonitrile exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes and inhibition of essential enzymes. In biological systems, it may interact with specific receptors or enzymes, leading to its observed bioactivities.

Comparison with Similar Compounds

    4-Methoxycinnamic Acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    4-Methoxybenzaldehyde: Lacks the nitrile group and has an aldehyde group instead.

    4-Methoxyphenylpropanenitrile: Similar structure but with a saturated propyl chain instead of the unsaturated cinnamyl chain.

Uniqueness: 4-Methoxycinnamonitrile is unique due to its combination of a methoxy group and a nitrile group attached to a cinnamyl structure. This unique combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications.

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBCNHHPIBKYBO-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401035107
Record name 3-(4-Methoxyphenyl)-2-propenenitrile
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28446-68-6, 14482-11-2
Record name Cinnamonitrile, p-methoxy-
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Record name 28446-68-6
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Record name 3-(4-Methoxyphenyl)-2-propenenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis,trans-4-methoxycinnamonitrile
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Record name 4-Methoxycinnamonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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